n1-Methylcyclohexane-1,3-diamine

Description

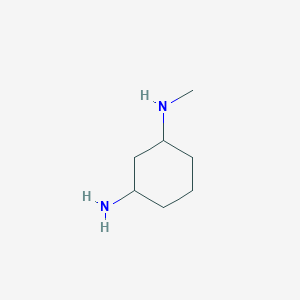

N1-Methylcyclohexane-1,3-diamine is a cyclohexane-derived diamine featuring a methyl group on one nitrogen atom and amino groups at the 1 and 3 positions of the cyclohexane ring. This compound is notable for its structural rigidity, steric effects from the methyl substituent, and versatility in applications ranging from polymer chemistry to pharmaceuticals. Its synthesis typically involves amidation or alkylation reactions, as seen in related diamine derivatives .

Properties

CAS No. |

1314927-59-7 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

1-N-methylcyclohexane-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-9-7-4-2-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

VSZFBKJHIUYKMK-UHFFFAOYSA-N |

SMILES |

CNC1CCCC(C1)N |

Canonical SMILES |

CNC1CCCC(C1)N |

Synonyms |

N1-Methylcyclohexane-1,3-diaMine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Steric Comparisons

Cyclohexane-1,3-diamine :

- Structural Difference : Lacks the N1-methyl group present in N1-Methylcyclohexane-1,3-diamine.

- Impact : Reduced steric hindrance, leading to higher reactivity in cross-linking or coordination chemistry. For instance, cyclohexane-1,3-diamine derivatives are more accessible for nucleophilic attacks in polymer synthesis compared to their methylated counterparts .

4-Methylcyclohexane-1,2-diamine :

N1-Methylcyclohexane-1,4-diamine :

Bicyclo[2.2.1]heptane-1,3-diamine :

Electronic and Reactivity Comparisons

2-Methylbenzene-1,3-diamine Dihydrochloride :

- Structural Difference : Aromatic benzene ring (vs. cyclohexane).

- Impact : The aromatic system enables π-π stacking interactions, enhancing its role in dye synthesis and pharmaceutical intermediates. However, the cyclohexane-based N1-methyl derivative offers superior stereochemical control in asymmetric catalysis .

(1S,2S)-N,N'-Dimethyl-N,N'-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine :

- Structural Difference : Chiral 1,2-diamine with bulky alkyl substituents.

- Impact: The stereochemistry and bulky groups enhance enantioselectivity in organocatalysis. In contrast, this compound’s 1,3 configuration provides a balance between steric bulk and flexibility for diverse binding modes .

Antimicrobial Triazole Derivatives :

Nitrocyclohexenyl Amine Derivatives :

Chiral Lithium Amide Additions :

- Comparison : Asymmetric synthesis of N1,N3-dibenzyl-1-cyclohexylpropane-1,3-diamine involves chiral auxiliaries, whereas this compound’s simpler structure allows for more straightforward alkylation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.